1-(dibenzylamino)propan-2-one
Description
1-(Dibenzylamino)propan-2-one is a synthetic organic compound featuring a propan-2-one backbone substituted with a dibenzylamino group (–N(CH₂C₆H₅)₂) at the 1-position. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and corrosion inhibition. Synthetically, it is often prepared via palladium-catalyzed domino reactions or multi-step alkylation protocols, yielding derivatives with distinct stereochemical and functional properties . Key physical characteristics include moderate yields (e.g., 50–76% in triazolyl derivatives) and variable optical activity ([α]²⁰D values ranging from −37.0 to −5.6 in dichloromethane) .
Properties
IUPAC Name |
1-(dibenzylamino)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAQOKZOCQNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-one can be synthesized through the Mannich reaction, which involves the aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers of the aromatic series with high diastereoisomeric purity.
Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes . These methods ensure the availability of the compound for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibenzylamino)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dibenzylamino)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(dibenzylamino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and pathways .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The dibenzylamino group in this compound introduces significant steric bulk compared to smaller substituents like methylamino (in 1-(3-chlorophenyl)-1-(methylamino)propan-2-one) or heterocycles (e.g., benzimidazole). This bulk influences reactivity and solubility .
- Stereochemistry : Enantioselective synthesis of derivatives, such as phosphonate analogues, achieves high enantiomeric ratios (99:1) via chiral HPLC, underscoring the importance of stereochemical control in bioactive derivatives .
Antioxidant Activity
- DPPH Radical Scavenging: Triazolyl derivatives of this compound exhibit moderate to high antioxidant activity, attributed to electron-donating groups enhancing radical stabilization.
Corrosion Inhibition
- Efficiency in Acidic Media: this compound achieves 90.4–93.2% inhibition efficiency on mild steel in 1.0 M HCl, outperforming 1-(4-chlorophenylimino)-1-phenylhydrazono-propan-2-one (88.3–91.3%). The dibenzylamino group’s electron-rich nature enhances adsorption on metal surfaces .
Pharmacological Potential
- Psychoactive Analogues: Propan-2-ones with aryl-methylamino groups (e.g., 1-(3-fluorophenyl)-1-(methylamino)propan-2-one) are reported as new psychoactive substances, highlighting divergent biological targets compared to non-psychoactive derivatives .
Biological Activity
1-(Dibenzylamino)propan-2-one, also known as dibenzylaminopropanone, is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 68543-42-0
The synthesis of this compound typically involves the reaction of dibenzylamine with propanone under specific conditions to yield the desired product. Various synthetic pathways have been explored, including the use of different catalysts and solvents to optimize yield and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
1. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound possesses significant anti-inflammatory properties. A comparative study showed that it exhibited promising anti-inflammatory activity when compared to Diclofenac, a commonly used anti-inflammatory drug. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation markers in treated samples .
2. Spasmolytic Activity
In silico studies have suggested potential spasmolytic activity for this compound. The interaction with specific receptors involved in muscle contraction modulation indicates its potential utility in treating conditions characterized by spasms or cramps.
3. Antimicrobial Properties
Preliminary tests have indicated that this compound may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms and effectiveness against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation: It may act on specific receptors related to muscle contraction, contributing to its spasmolytic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
